Ank3 protein - 169242-13-1

Ank3 protein

Catalog Number: EVT-1513838
CAS Number: 169242-13-1
Molecular Formula: C7H4F2N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ankyrin-3 is primarily expressed in the central and peripheral nervous systems. It is classified as a protein-coding gene with multiple isoforms resulting from alternative splicing. These isoforms exhibit distinct expression patterns across different tissues and developmental stages. The primary isoforms of Ankyrin-3 include ankyrin-G 190, ankyrin-G 270, and ankyrin-G 480, each differing in their structural domains and functional roles within neurons .

Synthesis Analysis

Methods of Synthesis

The synthesis of Ankyrin-3 involves transcription of the ANK3 gene followed by mRNA processing to produce various isoforms through alternative splicing. Techniques such as Rapid Amplification of cDNA Ends (RACE) are employed to analyze the transcriptional start sites and splice variants of ANK3 mRNA. This method allows researchers to identify novel exons and characterize the expression levels of different isoforms in various tissues .

Technical Details

The synthesis process can be detailed as follows:

  1. Transcription: The ANK3 gene is transcribed into pre-mRNA.
  2. Splicing: Pre-mRNA undergoes splicing to remove introns and join exons, leading to the formation of mature mRNA.
  3. Alternative Splicing: Different combinations of exons are joined together to produce multiple isoforms.
  4. Translation: The mature mRNA is translated into protein at ribosomes.
Molecular Structure Analysis

Structure

Ankyrin-3 consists of three main structural domains:

  • Ankyrin Repeats: Responsible for protein-protein interactions.
  • Spectrin-Binding Domain: Facilitates binding to the cytoskeleton.
  • Regulatory Domain: Involved in modulating interactions with other proteins.

The molecular weight of Ankyrin-3 varies by isoform; ankyrin-G 190 migrates at approximately 190 kDa during sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis .

Data

The ANK3 gene is located on chromosome 10q21.2 and has been extensively studied for its role in neurodevelopmental disorders. Its expression is regulated by various factors, including genetic polymorphisms that can influence its function and association with diseases .

Chemical Reactions Analysis

Reactions

Ankyrin-3 participates in several biochemical reactions within cells:

  • Binding Reactions: Interacts with ion channels and cell adhesion molecules at specific sites like nodes of Ranvier.
  • Signaling Pathways: Modulates intracellular signaling pathways that influence neuronal activity.

Technical Details

The interactions involving Ankyrin-3 often require co-immunoprecipitation assays to confirm binding partners and functional relevance in signaling cascades. These assays typically involve:

  1. Cell lysis to extract proteins.
  2. Incubation with specific antibodies against Ankyrin-3.
  3. Precipitation using protein A/G beads followed by analysis through SDS-PAGE and western blotting .
Mechanism of Action

Process

Ankyrin-3 functions as a molecular scaffold that stabilizes membrane proteins at specific cellular locations, facilitating their proper functioning. It plays a critical role in maintaining the structure of neuronal membranes and regulating synaptic transmission.

Data

Research indicates that mutations or disruptions in the ANK3 gene can lead to altered expression levels of its isoforms, impacting neuronal signaling and contributing to psychiatric disorders. For instance, certain single nucleotide polymorphisms have been linked to changes in mRNA levels associated with bipolar disorder .

Physical and Chemical Properties Analysis

Physical Properties

Ankyrin-3 is predominantly found in the cytoplasm and membrane fractions of neurons. Its structural integrity is crucial for maintaining synaptic architecture.

Chemical Properties

Ankyrin-3 exhibits a high affinity for binding to spectrin filaments and other cytoskeletal components, which is essential for its role as a membrane-cytoskeleton linker. Its activity can be influenced by post-translational modifications such as phosphorylation .

Applications

Scientific Uses

Ankyrin-3 has significant implications in neuroscience research due to its involvement in synaptic function and plasticity. It serves as a potential biomarker for neuropsychiatric disorders, aiding in understanding their genetic underpinnings. Additionally, studies on Ankyrin-3 contribute to developing therapeutic strategies targeting these conditions by modulating its expression or function.

Structural Biology of ANK3-Encoded Ankyrin-G

Genomic Organization & Alternative Splicing Mechanisms

The ANK3 gene, located on human chromosome 10q21 (mouse chromosome 10), spans approximately 800 kb and exhibits complex transcriptional regulation driven by tissue-specific promoters and alternative splicing. Five alternative first exons (1a, 1b, 1e, 1f, 1s) generate transcripts with unique 5’ untranslated regions and N-terminal coding sequences, enabling isoform diversity across tissues [5]. In the heart, exon 1d (a cardiac/skeletal muscle-specific promoter) directs expression of isoforms not detected in brain, kidney, or lung [1]. PCR-based screens in murine hearts identified 28 novel splice variants and two previously unknown exons, with quantitative RT-PCR confirming six variants at <1% abundance and others showing consistent expression patterns [1]. Splicing events occur at junctions critical for functional domains: for example, alternative inclusion of a 588-bp sequence (encoding a 21.5-kDa acidic segment) in the regulatory domain dramatically alters protein interactions [2]. Neuronal splicing incorporates a 7.6-kb vertebrate-specific "giant exon" (ENSE00000997921), unique to the 270 kDa and 480 kDa isoforms [3] [9]. A notable 54-nucleotide "little exon" (rs41283526 SNP) shows developmental regulation, with increased skipping during adolescence linked to neuropsychiatric disorder risk [3] [5].

Table 1: Key Alternative Splicing Events in ANK3

Splicing EventTissue SpecificityFunctional ConsequenceDetection Method
Exon 1d inclusionHeart, skeletal muscleRestricts expression to striated muscleRT-PCR, Immunoblot [1]
588-bp insert (regulatory domain)Kidney, neuronsModulates protein-protein interactionsNorthern blot [2]
Giant exon (7.6 kb) inclusionNeurons (CNS/PNS)Generates 270/480 kDa isoforms; AIS/nodal targetingRNA-Seq, Isoform-specific antibodies [3] [9]
"Little exon" (54-nt) skippingDeveloping brainAlters ankyrin-G regulatory domain; psychiatric riskqRT-PCR, SNP analysis [3] [5]
Exon 31 exclusionHeart (rare variants)Disrupts ZU5 motif; abolishes β-spectrin bindingIn vitro binding assays [1]

Domain Architecture: Ankyrin Repeats, Spectrin-Binding, and Regulatory Domains

Ankyrin-G’s modular structure comprises four conserved domains that dictate its scaffolding functions:

  • N-terminal Membrane-Binding Domain (MBD): Contains 24 ankyrin repeats folded into a solenoid structure that binds integral membrane proteins (e.g., Naᵥ1.5, neurofascin). This domain recognizes disordered sequences in partners like E-cadherin through electrostatic and hydrophobic interfaces [2] [9].
  • Central Spectrin-Binding Domain (SBD): A ZU5-UPA-ZU5 tandem domain that associates with β-spectrin, linking membrane proteins to the actin cytoskeleton. Excision of exon 31 (observed in rare cardiac isoforms) disrupts the ZU5 motif, abolishing β-spectrin binding and impairing cytoskeletal tethering [1].
  • Serine/Threonine-Rich Region: Present in the 270 kDa and 480 kDa neuronal isoforms, this domain undergoes extensive O-GlcNAcylation and phosphorylation, modulating protein half-life and interactions [9].
  • C-terminal Regulatory Domain (CTD): The least conserved domain, subject to alternative splicing and post-translational modifications (PTMs). It contains a death domain involved in autoinhibition and a polyacidic segment that tunes affinity for binding partners like GABARAP [2] [9]. Crystal structures reveal that residues W1989 and F1992 within the CTD’s LC3-interacting region (LIR) motif insert into hydrophobic pockets of GABARAP (Kd = 2.9 nM), stabilizing GABAA receptors [9].

Isoform Diversity: 190 kDa, 270 kDa, and 480 kDa Variants

Alternative splicing yields three principal ankyrin-G isoforms with non-overlapping cellular roles:

Table 2: Major Ankyrin-G Isoforms and Their Functions

IsoformExpression PatternSubcellular LocalizationKey Binding PartnersPrimary Functions
190 kDaUbiquitous (brain, heart, kidney, retina)Dendritic shafts, spines; lateral membranes in epithelia; cardiomyocyte Z-linesβ-Dystroglycan, connexin 43, NMDA receptorsDendritic spine morphogenesis; NMDA receptor trafficking; mechanical stability at cell junctions [1] [5] [9]
270 kDaCNS-enriched (oligodendrocytes, neurons)Nodes of Ranvier; somatodendritic compartmentsNeurofascin-155, βIV-spectrinMyelin sheath maintenance; paranodal junction assembly [3] [9]
480 kDaNeurons (axon initial segments, nodes)Axon initial segments (AIS); nodes of RanvierNaᵥ channels, KCNQ2/3, βIV-spectrin, neurofascin-186, GABARAPAIS/nodal assembly; GABAA receptor stabilization; action potential initiation [3] [9]

The 480 kDa isoform, generated by inclusion of the full 7.6-kb giant exon, acts as a master organizer of excitable domains. In Ank3W1989R knock-in mice (disrupting GABARAP binding), this isoform still clusters sodium channels and neurofascin at AIS but fails to stabilize somatic GABAA receptors, confirming functional segregation of its scaffolding roles [9]. Cardiac-specific isoforms co-localize with Naᵥ1.5 at intercalated discs and t-tubules, while neuronal 190 kDa variants regulate glutamatergic synapse plasticity [1] [5].

Post-Translational Modifications: Phosphorylation, Ubiquitination, and Functional Impacts

Ankyrin-G’s function is dynamically regulated by PTMs:

  • Phosphorylation: Ser/Thr phosphorylation in the CTD modulates protein interactions. IκB kinase β (IKKβ)-mediated phosphorylation at Ser381 enhances A20’s deubiquitinating activity toward NF-κB pathway components, illustrating how PTMs fine-tune ankyrin-dependent signaling nodes [6]. In neurons, cyclin-dependent kinase 5 (Cdk5) phosphorylates the 480 kDa isoform, regulating GABAA receptor surface expression [9].
  • Ubiquitination: Lysine ubiquitination targets ankyrin-G for proteasomal degradation. The E3 ligase TRIM2 ubiquitinates ankyrin-G at K2207, controlling turnover in axons. Conversely, USP9x-mediated deubiquitination stabilizes ankyrin-G at AIS, affecting neuronal excitability [6] [8].
  • O-GlcNAcylation: Extensive modification of the Ser/Thr-rich domain in neuronal isoforms influences protein half-life and spectrin-binding affinity. This modification competes with phosphorylation, creating a PTM "switch" for cytoskeletal remodeling [9].
  • Sumoylation and Acetylation: SUMOylation at K999 (regulatory domain) promotes nuclear translocation, while lysine acetylation in the MBD (e.g., K206) alters membrane affinity. These PTMs integrate metabolic cues into ankyrin-G scaffolding [8].

Table 3: Post-Translational Modifications of Ankyrin-G

PTM TypeModified Residue/DomainModifying EnzymeFunctional Consequence
PhosphorylationSer381 (CTD)IKKβEnhances binding to NF-κB regulators [6]
UbiquitinationLys2207 (ZU5 domain)TRIM2 (E3 ligase)Targets ankyrin-G for proteasomal degradation [8]
O-GlcNAcylationSer/Thr-rich regionOGTStabilizes spectrin binding; competes with phosphorylation [9]
SumoylationLys999 (regulatory domain)UBC9Promotes nuclear translocation [8]
AcetylationLys206 (MBD)PCAF/KAT2BModulates affinity for membrane partners [8]

Compound Names Mentioned:

  • Ankyrin-G 190 kDa isoform
  • Ankyrin-G 270 kDa isoform
  • Ankyrin-G 480 kDa isoform
  • β-Spectrin
  • GABARAP (GABAA receptor-associated protein)
  • Neurofascin-186
  • Voltage-gated sodium channels (Naᵥ)
  • KCNQ2/3 potassium channels
  • βIV-Spectrin
  • NMDA receptors

Properties

CAS Number

169242-13-1

Product Name

Ank3 protein

Molecular Formula

C7H4F2N2

Synonyms

Ank3 protein

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